molecular formula C15H17FO3 B13851515 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

Katalognummer: B13851515
Molekulargewicht: 264.29 g/mol
InChI-Schlüssel: CDMIAPRNKABPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxyethoxy group, a fluorine atom, and a methoxy group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Wissenschaftliche Forschungsanwendungen

1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and bioavailability .

Eigenschaften

Molekularformel

C15H17FO3

Molekulargewicht

264.29 g/mol

IUPAC-Name

1-(1-ethoxyethoxy)-5-fluoro-2-methoxynaphthalene

InChI

InChI=1S/C15H17FO3/c1-4-18-10(2)19-15-12-6-5-7-13(16)11(12)8-9-14(15)17-3/h5-10H,4H2,1-3H3

InChI-Schlüssel

CDMIAPRNKABPQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)OC1=C(C=CC2=C1C=CC=C2F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.